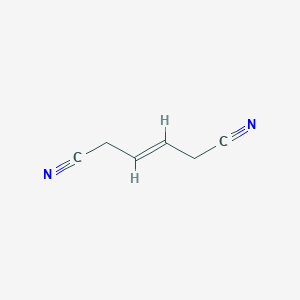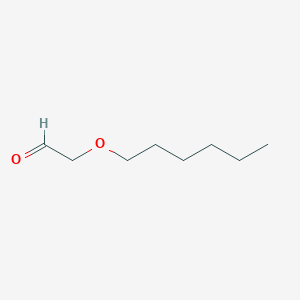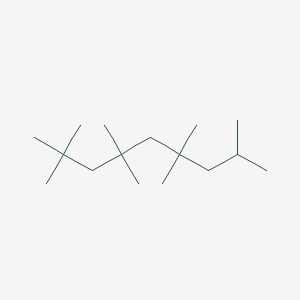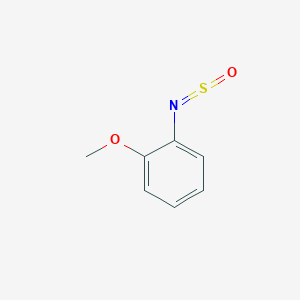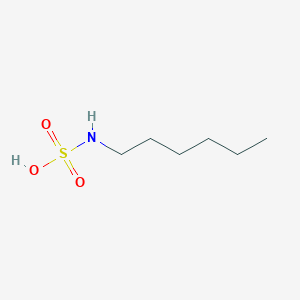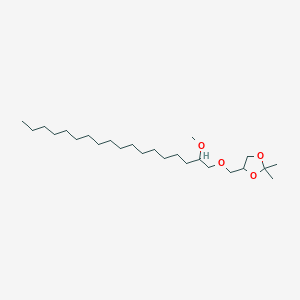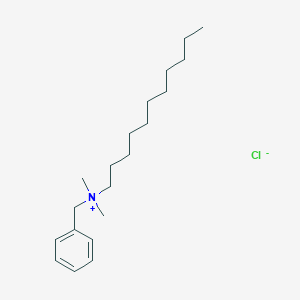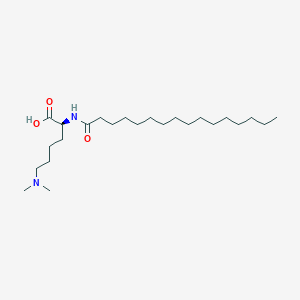
N6,N6-Dimethyl-N2-palmitoyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6,N6-Dimethyl-N2-palmitoyl-L-lysine, also known as palmitoyl-lysine methyl ester (PLME), is an amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process, and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PLME is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and other microorganisms. This disrupts their ability to function and replicate, leading to their eventual death.
Biochemische Und Physiologische Effekte
PLME has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
PLME has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its effectiveness as an antimicrobial agent may be limited by its narrow spectrum of activity.
Zukünftige Richtungen
There are several future directions for research on PLME. One potential area of study is the development of new synthetic methods for PLME that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of PLME, and to determine its potential applications in the treatment of various diseases and conditions. Finally, there is a need for further studies to determine the potential side effects and toxicity of PLME, in order to ensure its safety for use in humans.
Synthesemethoden
PLME is synthesized through a multi-step process that involves the reaction of L-lysine with palmitoyl chloride and then with methyl iodide. The resulting compound is then purified through a series of chromatography steps to yield pure PLME.
Wissenschaftliche Forschungsanwendungen
PLME has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have antimicrobial properties, and has been studied as a potential alternative to traditional antibiotics. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory conditions such as arthritis.
Eigenschaften
CAS-Nummer |
17196-53-1 |
|---|---|
Produktname |
N6,N6-Dimethyl-N2-palmitoyl-L-lysine |
Molekularformel |
C24H48N2O3 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(2S)-6-(dimethylamino)-2-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-22(24(28)29)19-17-18-21-26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
InChI-Schlüssel |
GWDTVVIWAYRGHH-QFIPXVFZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
Andere CAS-Nummern |
17196-53-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



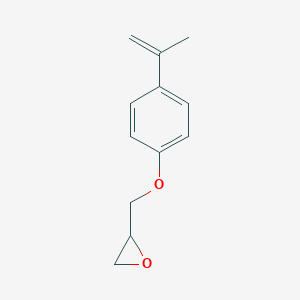
![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
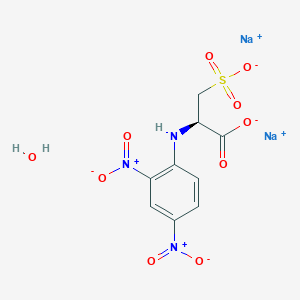
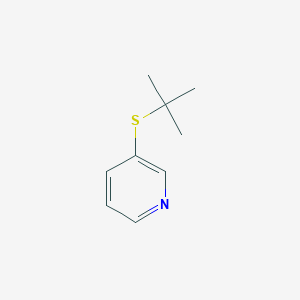
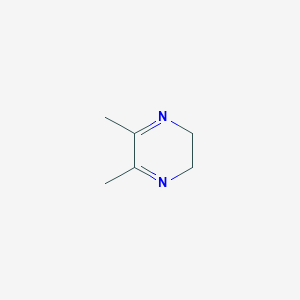
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
